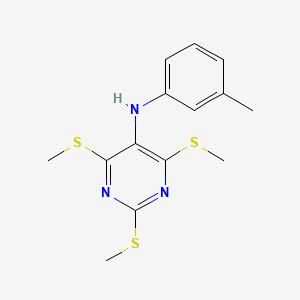
N-(3-Methylphenyl)-2,4,6-tris(methylthio)-5-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylphenyl)-2,4,6-tris(methylthio)-5-pyrimidinamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with three methylthio groups and an amine group attached to a 3-methylphenyl group. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-2,4,6-tris(methylthio)-5-pyrimidinamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a pyrimidine precursor with methylthio groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-2,4,6-tris(methylthio)-5-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the methylthio groups.
Substitution: The aromatic amine group can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-Methylphenyl)-2,4,6-tris(methylthio)-5-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-2,4,6-tris(methylthio)-5-pyrimidinamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The presence of the methylthio groups and the pyrimidine ring allows it to interact with various biomolecules, potentially disrupting cellular processes and leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methylphenyl)-2-(methylthio)benzamide
- 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine
Uniqueness
N-(3-Methylphenyl)-2,4,6-tris(methylthio)-5-pyrimidinamine is unique due to the presence of three methylthio groups on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
93898-41-0 |
|---|---|
Molecular Formula |
C14H17N3S3 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2,4,6-tris(methylsulfanyl)pyrimidin-5-amine |
InChI |
InChI=1S/C14H17N3S3/c1-9-6-5-7-10(8-9)15-11-12(18-2)16-14(20-4)17-13(11)19-3/h5-8,15H,1-4H3 |
InChI Key |
QZAXZISIBIPMKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(N=C(N=C2SC)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















